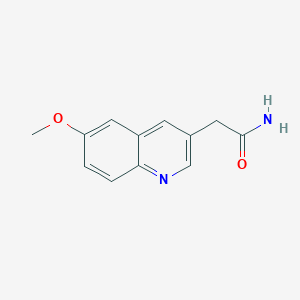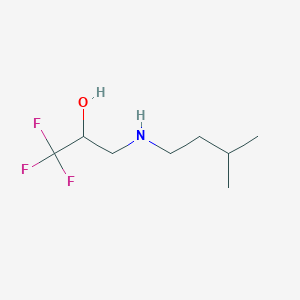
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is a fluorinated organic compound with the molecular formula C8H16F3NO It is characterized by the presence of trifluoromethyl and isopentylamino groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with isopentylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,1,1-Trifluoroacetone} + \text{Isopentylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopentylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of an isopentylamino group.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with different reactivity.
Uniqueness
1,1,1-Trifluoro-3-(isopentylamino)propan-2-ol is unique due to the presence of both trifluoromethyl and isopentylamino groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
特性
分子式 |
C8H16F3NO |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(3-methylbutylamino)propan-2-ol |
InChI |
InChI=1S/C8H16F3NO/c1-6(2)3-4-12-5-7(13)8(9,10)11/h6-7,12-13H,3-5H2,1-2H3 |
InChIキー |
LRGJYPSZHQQEQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

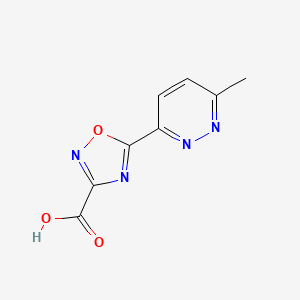
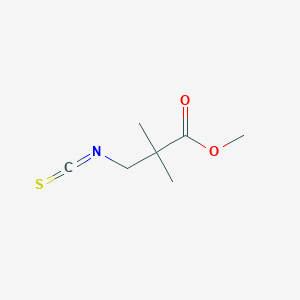

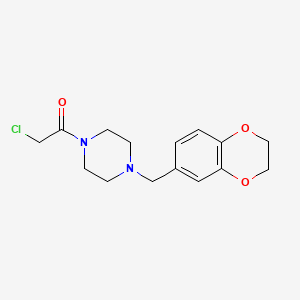
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)
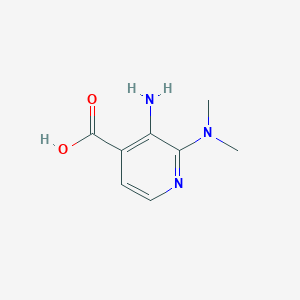
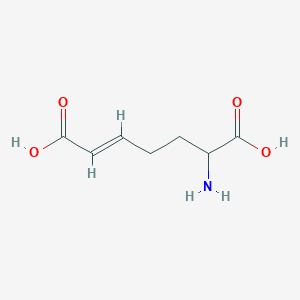
![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)
